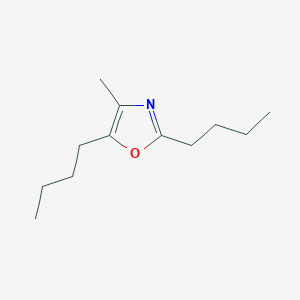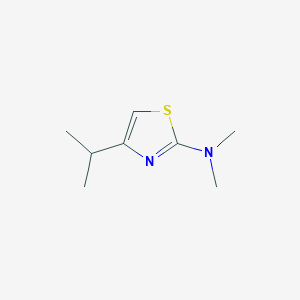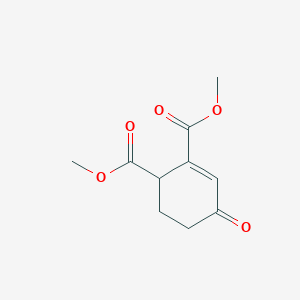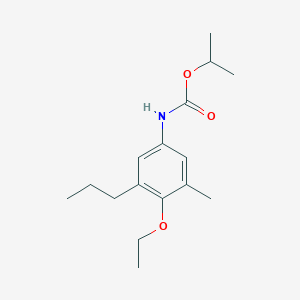
(10S)-10-Methyltridecan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(10S)-10-Methyltridecan-2-one: is an organic compound with the molecular formula C14H28O . It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to a methyl group and a long hydrocarbon chain. This compound is notable for its structural specificity, with the (10S) configuration indicating the stereochemistry at the 10th carbon atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (10S)-10-Methyltridecan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as long-chain hydrocarbons and methylating agents.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired ketone.
Purification: The final product is purified using techniques such as distillation or chromatography to ensure the desired purity and stereochemistry.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of advanced analytical techniques ensures the consistency and quality of the product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (10S)-10-Methyltridecan-2-one can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of (10S)-10-Methyltridecan-2-ol.
Substitution: The compound can participate in substitution reactions where the methyl group or other parts of the molecule are replaced by different functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or other substituted derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: (10S)-10-Methyltridecan-2-one serves as an intermediate in the synthesis of more complex organic molecules.
Study of Stereochemistry: Its specific stereochemistry makes it a valuable compound for studying stereochemical effects in chemical reactions.
Biology:
Biochemical Pathways: It is used to investigate biochemical pathways involving ketones and their derivatives.
Enzyme Studies: The compound is employed in studies of enzyme-catalyzed reactions, particularly those involving ketone reduction or oxidation.
Medicine:
Pharmaceutical Research: this compound is explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry:
Fragrance and Flavor Industry: The compound is used in the formulation of fragrances and flavors due to its unique scent profile.
Material Science: It is utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
Molecular Targets and Pathways: The mechanism of action of (10S)-10-Methyltridecan-2-one involves its interaction with various molecular targets, including enzymes and receptors. The compound’s effects are mediated through pathways involving the carbonyl group, which can participate in nucleophilic addition and other reactions.
Comparaison Avec Des Composés Similaires
(10R)-10-Methyltridecan-2-one: The enantiomer of (10S)-10-Methyltridecan-2-one, differing in stereochemistry.
Tridecan-2-one: A similar ketone without the methyl group at the 10th position.
Decan-2-one: A shorter-chain ketone with similar chemical properties.
Uniqueness:
Stereochemistry: The (10S) configuration provides unique stereochemical properties that influence its reactivity and interactions.
Functional Group Position: The position of the methyl group and the carbonyl group in the molecule contributes to its distinct chemical behavior.
Propriétés
Numéro CAS |
82621-54-3 |
|---|---|
Formule moléculaire |
C14H28O |
Poids moléculaire |
212.37 g/mol |
Nom IUPAC |
(10S)-10-methyltridecan-2-one |
InChI |
InChI=1S/C14H28O/c1-4-10-13(2)11-8-6-5-7-9-12-14(3)15/h13H,4-12H2,1-3H3/t13-/m0/s1 |
Clé InChI |
NJTTWHKSGLGWQM-ZDUSSCGKSA-N |
SMILES isomérique |
CCC[C@H](C)CCCCCCCC(=O)C |
SMILES canonique |
CCCC(C)CCCCCCCC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


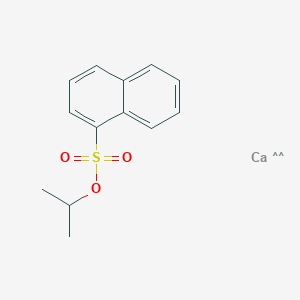
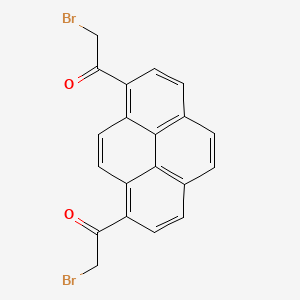

![2-[(2-Methylprop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14406798.png)
![4-[4-Oxo-1,4-diphenyl-1,1-bis(phenylsulfanyl)butan-2-yl]benzonitrile](/img/structure/B14406805.png)
![[Cyclopent-1-ene-1,2-diylbis(oxy)]bis[diethyl(methyl)silane]](/img/structure/B14406807.png)
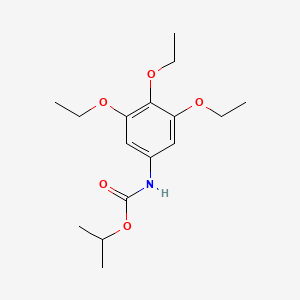

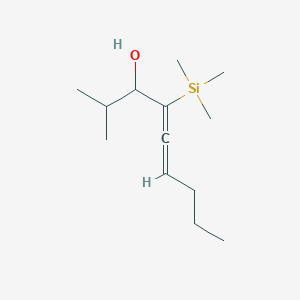
![1,3-Dichloro-5-[1-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14406834.png)
